molecular formula C60H66BrN4NiO12P8- B13096860 [4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide

[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide

Cat. No.: B13096860
M. Wt: 1421.6 g/mol
InChI Key: MBELQPUTSLJGTI-UHFFFAOYSA-K
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Description

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is a complex organophosphorus compound It features a nickel(II) center coordinated by a unique ligand system that includes diphenyl and hydrogenphosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) typically involves the reaction of nickel(II) bromide with the ligand precursor under controlled conditions. The ligand precursor is synthesized through a series of steps involving the formation of the diazadiphosphocine framework and subsequent functionalization with diphenyl and hydrogenphosphonate groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) species.

    Reduction: It can be reduced to form nickel(I) species.

    Substitution: Ligand exchange reactions can occur, where the hydrogenphosphonate groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of nickel complexes with different ligand environments.

Scientific Research Applications

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Materials Science: The compound’s unique ligand framework makes it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry.

    Industrial Applications: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) exerts its effects involves coordination chemistry. The nickel(II) center interacts with substrates through its vacant coordination sites, facilitating various chemical transformations. The ligand framework stabilizes the nickel center and modulates its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(diphenylphosphino)pentane: A similar diphosphine ligand used in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with a shorter carbon chain.

    (Oxydi-2,1-phenylene)bis(diphenylphosphine): A diphosphine ligand with an ether linkage.

Uniqueness

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is unique due to its specific ligand framework, which includes both diphenyl and hydrogenphosphonate groups. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C60H66BrN4NiO12P8-

Molecular Weight

1421.6 g/mol

IUPAC Name

[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);hydrobromide

InChI

InChI=1S/2C30H34N2O6P4.BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);1H;/q;;;+2/p-3

InChI Key

MBELQPUTSLJGTI-UHFFFAOYSA-K

Canonical SMILES

[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br

Origin of Product

United States

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